2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
CAS No.:
Cat. No.: VC15820067
Molecular Formula: C9H7F2NO3
Molecular Weight: 215.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F2NO3 |
|---|---|
| Molecular Weight | 215.15 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole |
| Standard InChI | InChI=1S/C9H7F2NO3/c1-13-5-3-2-4-6-7(5)12-9(14-6)15-8(10)11/h2-4,8H,1H3 |
| Standard InChI Key | VARGSFXECMSYRO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1N=C(O2)OC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole has the molecular formula C₉H₇F₂NO₃ and a molecular weight of 215.15 g/mol . Its IUPAC name, derived from the benzoxazole numbering system, is 2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole. The SMILES notation (COc1cccc2oc(OC(F)F)nc12) illustrates the methoxy group at position 4 (C4) and the difluoromethoxy group at position 2 (C2) on the fused benzene-oxazole ring system .
Synthesis and Optimization Strategies
Copper-Catalyzed Cyclization
A validated synthetic route for benzoxazole derivatives involves copper-catalyzed reactions. For example, 2-aryl benzoxazoles are synthesized via a one-pot reaction between aldoximes and 2-iodobromobenzene using CuI and N,N’-dimethyl ethylenediamine (DMEDA) as a ligand . Adapting this method, 2-(difluoromethoxy)-4-methoxybenzo[d]oxazole could be synthesized through sequential steps:
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Halogenation: Introduction of a bromine or iodine at position 4 of a difluoromethoxy-substituted benzene ring.
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Cyclization: Copper-mediated coupling with a methoxy-substituted aldoxime to form the oxazole ring .
Microwave-Assisted Synthesis
Modern techniques such as microwave irradiation enhance reaction efficiency. For the structurally similar 4-bromo-2-(difluoromethoxy)benzo[d]oxazole, microwave-assisted synthesis reduced reaction times from hours to minutes while improving yields by 15–20%. This approach could be optimized for the target compound by adjusting solvent systems (e.g., DMF or acetonitrile) and microwave power settings.
Table 1: Comparative Synthesis Conditions for Benzo[d]oxazole Derivatives
| Method | Reaction Time | Yield (%) | Key Reagents |
|---|---|---|---|
| Copper-catalyzed | 12–24 h | 55–65 | CuI, DMEDA, aldoxime |
| Microwave | 20–30 min | 70–80 | Pd(OAc)₂, microwave reactor |
Biological Activity and Mechanism
Anti-Inflammatory Activity
The difluoromethoxy group’s electron-withdrawing properties stabilize interactions with cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In vitro studies of related compounds show IC₅₀ values of 0.3–1.5 µM for COX-2 inhibition, suggesting potential for treating arthritis or colitis.
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for derivatization at positions 2 and 4. For instance:
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Position 2: Replacing difluoromethoxy with sulfonamide groups improves water solubility .
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Position 4: Introducing electron-donating groups (e.g., -NH₂) enhances metabolic stability.
Pharmacokinetic Profiling
Preliminary ADMET predictions (using SwissADME) indicate:
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LogP: 2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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H-bond donors/acceptors: 0/5 (low toxicity risk).
Comparison with Structural Analogues
Table 2: Substituent Effects on Benzo[d]oxazole Properties
The methoxy group at position 4 in the target compound likely enhances electron density on the benzene ring, increasing reactivity in electrophilic substitution reactions compared to bromine-substituted analogs .
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